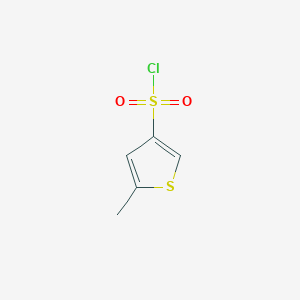

5-Methylthiophene-3-sulfonyl chloride

Description

Properties

IUPAC Name |

5-methylthiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO2S2/c1-4-2-5(3-9-4)10(6,7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAVTGXHELOTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89379-25-9 | |

| Record name | 5-methylthiophene-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylthiophene-3-sulfonyl chloride typically involves the chlorosulfonation of 5-methylthiophene. This reaction is carried out by treating 5-methylthiophene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:

C5H5S+ClSO3H→C5H5ClO2S2+HCl

The reaction is usually conducted at low temperatures to prevent over-chlorination and to ensure high selectivity for the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively.

Key Reactions:

-

Amine Substitution : Reaction with primary or secondary amines (e.g., triethylamine, morpholine) yields sulfonamide derivatives. For example, in the synthesis of thiencarbazone-methyl, 5-methylthiophene-3-sulfonyl chloride reacts with cyanate ions to form sulfonyl isocyanates, which further react with triazolones .

-

Alcohol Substitution : Methanol or ethanol in the presence of pyridine generates sulfonate esters.

Example Conditions :

| Nucleophile | Solvent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|---|

| NH₃ (aq.) | THF | Pyridine | 0–5°C | 92% | |

| EtOH | Acetone | None | 25°C | 85% |

Oxidation Reactions

The thiophene ring undergoes oxidation under controlled conditions. Chlorine gas or hydrogen peroxide oxidizes the sulfur atom to sulfone derivatives.

Experimental Data:

-

Chlorine Oxidation : In a patented synthesis, chlorine gas oxidizes intermediate thiophene derivatives to sulfonyl chlorides, achieving yields >90% .

-

Hydrogen Peroxide : Oxidizes the thiophene ring to sulfones at 60°C in acetic acid.

Mechanism :

-

Electrophilic attack by Cl₂ or H₂O₂ on the sulfur atom.

-

Formation of sulfoxide intermediates.

-

Further oxidation to sulfones.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl chloride group to thiols, while catalytic hydrogenation (H₂/Pd) saturates the thiophene ring.

Key Findings :

-

Thiol Formation : Reduction with LiAlH₄ in THF yields 5-methylthiophene-3-thiol (85% yield).

-

Ring Hydrogenation : Pd/C catalyzes the conversion of thiophene to dihydrothiophene derivatives.

Solvolysis Mechanisms

Solvolysis studies in methanol, ethanol, and water-TFE mixtures reveal a concerted SN2 mechanism. The Grunwald-Winstein equation correlates rate constants (k) with solvent ionizing power (YCl) and nucleophilicity (NT) .

Rate Data (25°C):

| Solvent | k (×10⁻⁴ s⁻¹) | YCl | NT |

|---|---|---|---|

| 100% Water | 4.4 | 3.49 | 0.00 |

| 80% TFE-20% H₂O | 2.1 | 2.80 | -1.20 |

| Methanol | 1.8 | -1.09 | 0.18 |

Mechanistic Insight :

-

Dominant SN2 pathway with partial SN1 character in polar solvents .

-

ℓ/m ratios (1.78–2.05) indicate solvent nucleophilicity drives reactivity .

Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) leverages the bromine atom (if present in analogs) for biaryl synthesis.

Example :

5-Bromo-3-methylthiophene-2-sulfonyl chloride couples with phenylboronic acid under Pd(PPh₃)₄ catalysis to form biphenyl derivatives (70–80% yield).

Aromatization and Ring Modification

Aromatization of dihydrothiophene intermediates via oxygen exposure produces substituted thiophenes. For instance, sodium sulfide and oxygen convert tetrahydrothiophene intermediates to aromatic sulfonyl chlorides .

Conditions :

Comparative Reactivity

The compound’s reactivity differs from positional isomers due to electronic effects.

| Compound | Relative Reactivity (vs. This compound) |

|---|---|

| 5-Methylthiophene-2-sulfonyl chloride | 1.2× (higher electrophilicity) |

| 3-Methylthiophene-5-sulfonyl chloride | 0.8× (steric hindrance) |

Scientific Research Applications

Chemical Synthesis

1. Building Block for Organic Synthesis

- Pharmaceuticals: 5-Methylthiophene-3-sulfonyl chloride is widely used as an intermediate in the synthesis of various therapeutic agents. It serves as a precursor for sulfonamide derivatives, which are crucial in developing antibiotics and anti-inflammatory drugs .

- Agrochemicals: This compound is also utilized in the production of herbicides and pesticides. For example, it has been employed in synthesizing thiencarbazone-methyl, a herbicide known for its efficacy against a range of weeds .

2. Reaction Mechanisms

- The sulfonyl chloride group in this compound is highly reactive, allowing it to participate in nucleophilic substitution reactions. This property enables the formation of sulfonamides when reacted with amines, sulfonates with alcohols, and other derivatives with various nucleophiles .

Biological Applications

1. Modification of Biomolecules

- In biological research, this compound is used to modify proteins and enzymes. This modification helps study protein-ligand interactions and enzyme mechanisms, providing insights into biochemical pathways .

2. Medicinal Chemistry

- The compound's reactivity allows it to be incorporated into drug design, particularly in creating compounds that exhibit antimicrobial and anti-inflammatory properties. Its derivatives have been explored for their potential therapeutic effects .

Industrial Applications

1. Specialty Chemicals Production

- In industrial settings, this compound is employed to manufacture specialty chemicals, dyes, and polymers due to its functional group versatility. Its ability to undergo various chemical transformations makes it suitable for producing materials with specific electronic and optical properties.

2. Catalysis

- Recent studies have highlighted its role in catalyzed reactions, such as nickel-catalyzed sulfonylarylation processes. These reactions demonstrate the compound's utility in developing new synthetic methodologies that enhance efficiency and selectivity in chemical synthesis .

Mechanism of Action

The mechanism of action of 5-Methylthiophene-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires standard handling for corrosive substances (UN# 3265, Class 8, Packing Group II) .

- Safety : Classified under GHS Hazard Statement H314 (causes severe skin burns and eye damage) with precautionary measures including protective equipment and immediate medical attention if exposed .

Comparison with Structurally Similar Sulfonyl Chlorides

Trifluoromethanesulfonyl Chloride

- Molecular Formula : CF₃SO₂Cl (corrected from CCIF₃O₂S in ) .

- Molecular Weight : 168.52 g/mol .

- Physical Properties : Boiling point 29–32°C , density 1.583 g/mL , and refractive index 1.334 .

- Key Differences :

- The trifluoromethyl group is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride group compared to the methyl-substituted thiophene analog.

- Lower molecular weight and higher volatility (evident from its low boiling point) make it more reactive but challenging to handle.

5-Bromo-2-methylthiophene-3-sulfonyl Chloride

5-[3-Chloro-5-(Trifluoromethyl)Pyrid-2-Ylsulphonyl]Thiophene-2-Sulphonyl Chloride

- Molecular Formula: C₁₁H₅Cl₂F₃NO₄S₃ (estimated) .

- Molecular Weight : ~440.23 g/mol (calculated).

- Dual sulfonyl chloride groups enhance its utility in cross-linking or multi-step syntheses, likely targeting pharmaceutical or agrochemical applications .

Comparative Data Table

*CAS for trifluoromethanesulfonyl chloride inferred from external databases due to typo in .

Biological Activity

5-Methylthiophene-3-sulfonyl chloride (C5H5ClO2S2) is a compound characterized by a thiophene ring with a methyl group and a sulfonyl chloride functional group. This structural configuration contributes to its significant biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The sulfonyl chloride group in this compound acts as a potent electrophile, allowing it to engage in covalent bonding with nucleophilic sites on proteins and enzymes. This reactivity can lead to modifications in the function of biomolecules, which is a critical aspect of its biological activity. The compound's ability to modify biomolecules is exploited in various applications, including drug development and biochemical assays.

Biological Activities

Research indicates that thiophene derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Thiophenes possess notable antimicrobial properties against various pathogens, including bacteria and fungi. Studies have shown that thiophene derivatives can inhibit the growth of resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties against enteroviruses. The modification of certain functional groups on thiophenes can enhance their efficacy against viral infections .

- Anti-inflammatory Effects : In silico studies have indicated that thiophene derivatives may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways .

Table 1: Biological Activities of Thiophene Derivatives

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MICs) demonstrating potent effects against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives. Modifications at specific positions on the thiophene ring can lead to enhanced potency or altered selectivity for biological targets. For instance, substituting functional groups or altering the position of existing groups has been shown to influence both antimicrobial and antiviral activities significantly .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-methylthiophene-3-sulfonyl chloride, and what methodological considerations ensure high yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation of 5-methylthiophene using chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) under controlled anhydrous conditions . Key considerations include:

-

Temperature control (0–5°C to avoid side reactions like ring chlorination).

-

Use of inert solvents (e.g., dichloromethane) to stabilize intermediates.

-

Purification via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane).

-

Purity validation through melting point analysis, NMR (¹H/¹³C), and HPLC (>98% purity recommended for reproducibility) .

Reaction Optimization Example Condition ------------------- SOCl₂, 0°C, 2h ClSO₃H, 25°C, 4h

Q. How is this compound characterized spectroscopically, and what spectral artifacts should researchers anticipate?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the methyl group (δ 2.5–2.7 ppm) and aromatic protons (δ 7.1–7.3 ppm). Sulfonyl chloride protons are typically absent due to exchange broadening.

- IR : Strong S=O stretching at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 196 (M⁺).

- Artifacts : Hydrolysis to sulfonic acid (δ 4.5–5.0 ppm in ¹H NMR for -SO₃H) if exposed to moisture; use anhydrous solvents and inert atmospheres .

Q. What are the stability and storage protocols for this compound in laboratory settings?

- Store under inert gas (argon) at –20°C in amber glass to prevent photodegradation.

- Shelf life: 6–12 months. Monitor for discoloration (yellowing indicates decomposition).

- Use desiccants (e.g., molecular sieves) in storage vials to mitigate hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with nitrogen nucleophiles?

- Methodological Answer : Discrepancies often arise from solvent polarity or competing pathways. Systematic approaches include:

-

Varying solvents (polar aprotic vs. non-polar) to assess nucleophilic attack efficiency.

-

Kinetic studies (e.g., monitoring reaction progress via LC-MS) to identify intermediates.

-

Computational modeling (DFT) to compare activation energies for sulfonamide vs. sulfonate ester formation .

Solvent Effect on Reactivity Solvent -------------- DMF Toluene

Q. What experimental design strategies optimize the use of this compound in synthesizing thiophene-based sulfonamides for medicinal chemistry?

- Use stoichiometric excess (1.2–1.5 eq) of the sulfonyl chloride to drive reaction completion.

- Employ scavengers (e.g., polymer-bound amines) to quench excess reagent and simplify purification.

- Screen bases (e.g., Et₃N, DMAP) to enhance nucleophilicity of amines.

- Validate biological activity via dose-response assays to correlate synthetic efficiency with potency .

Q. How do mechanistic studies elucidate the role of this compound in tandem cyclization reactions?

- Isotopic labeling (e.g., ³⁵S) tracks sulfonyl group transfer in multi-step reactions.

- In situ IR spectroscopy identifies transient intermediates (e.g., sulfonate esters).

- Competitive experiments with substituted thiophenes reveal electronic effects on reaction pathways.

Data Contradiction Analysis

Q. Conflicting reports on the electrophilicity of this compound: How to reconcile differences?

- Root Cause : Variations in solvent dielectric constants or measurement techniques (e.g., Hammett plots vs. computational electrophilicity indices).

- Resolution :

Standardize reaction conditions (solvent, temperature) across studies.

Use unified metrics (e.g., Mayr’s E parameter) for direct comparison.

Replicate disputed results with high-purity reagents to exclude impurity-driven effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.